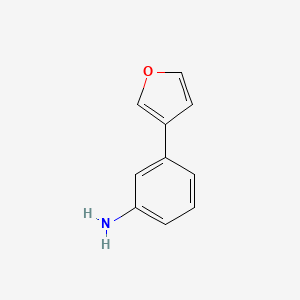

3-(furan-3-yl)aniline

説明

“3-(furan-3-yl)aniline” is a chemical compound that is part of the furan family . Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry .

Synthesis Analysis

The synthesis of furan derivatives has been a subject of considerable interest due to their wide range of pharmaceutical applications . Recent advances in the synthesis of furan compounds have seen some classical methods being modified and improved, while other new methods have been developed . A vast variety of catalysts have been used for these transformations .Molecular Structure Analysis

The molecular structure of “3-(furan-3-yl)aniline” is C10H9NO . The crystal structure of a similar compound, (E)-3-(furan-2-yl)acrylonitrile, has been studied and found to be monoclinic .Chemical Reactions Analysis

The reaction of “3-(furan-3-yl)aniline” is supposed to start via the sulfonation of the triple bond of the acetylenic ester and the subsequent replacement of the OSO3 group by the amine . Another reaction involves the hydration of carbon–carbon double bonds in the side chain and furane ring .科学的研究の応用

Synthesis Techniques

Furan derivatives like 3-(furan-3-yl)aniline are synthesized using various techniques. An efficient synthesis method produces spiro furan-3(2H)-imine derivatives from α,β-unsaturated ketones and aniline derivatives. This reaction involves 1,4- addition of aniline followed by intramolecular cyclization (Rasras et al., 2021). Furthermore, aniline can react with aromatic heterocyclic aldehydes like furan-2-carbaldehyde to produce Schiff bases, which can be further utilized to create synthetic oxazepine structures characterized using various spectroscopic techniques (Jirjees, 2022).

Catalytic and Material Applications

3-(furan-3-yl)aniline derivatives are used in the creation of high-performance materials. For instance, nano-colloidal silica-tethered polyhedral oligomeric silsesquioxanes with branches of 3-aminopropyltriethoxysilane serve as catalysts for synthesizing furan-2(5H)-ones. The process benefits from microwave irradiation, which ensures efficiency, economy, and adherence to green chemistry principles (Shahbazi-Alavi & Safaei‐Ghomi, 2019).

Spectroscopic Analysis and Structure Elucidation

The molecular structure and bonding of 3-(furan-3-yl)aniline derivatives are analyzed using spectroscopic methods. Infrared photodissociation spectra provide insights into the bonding preferences, revealing structures involving π-type or σ-type hydrogen bonds. This analysis helps in understanding the molecular interactions and stability of these compounds (Honkawa et al., 2003).

Applications in Organic Synthesis

3-(furan-3-yl)aniline derivatives serve as key intermediates in organic synthesis, aiding in the formation of complex molecular structures. They are involved in amination/Diels-Alder sequences, leading to the production of polysubstituted anilines or stable oxabicyclic adducts, showcasing the versatility of furan derivatives in synthetic chemistry (Medimagh et al., 2008).

Safety And Hazards

将来の方向性

Furan derivatives have been the subject of considerable interest due to their wide range of pharmaceutical applications . They have shown interesting biological activities, such as antimicrobial, cytotoxic, and antitumor properties . Therefore, there is potential for further exploration and development of “3-(furan-3-yl)aniline” and similar compounds in the future .

特性

IUPAC Name |

3-(furan-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDARHFLRKPAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313322 | |

| Record name | 3-(3-Furanyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-3-yl)aniline | |

CAS RN |

936249-46-6 | |

| Record name | 3-(3-Furanyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936249-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Furanyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。